molecular formula C10H16N2S B2932299 Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine CAS No. 77528-58-6

Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine

Cat. No.: B2932299
CAS No.: 77528-58-6
M. Wt: 196.31
InChI Key: YMPQTOGHEILJPC-UHFFFAOYSA-N
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Description

Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine typically involves the reaction of 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole with methylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene, 1,2,3,4-tetrahydro-5-methyl-: A similar compound with a naphthalene core structure.

    Naphthalene, 1,2,3,4-tetrahydro-6-methyl-: Another related compound with a different substitution pattern on the naphthalene ring.

    Naphthalene, 1,2,3,4-tetrahydro-: A simpler analog without the methyl substitution.

Uniqueness

Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine is unique due to its specific substitution pattern and the presence of both a benzothiazole ring and a methylamine group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-methyl-1-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-7-12-10-8(6-11-2)4-3-5-9(10)13-7/h8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPQTOGHEILJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CCCC2CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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